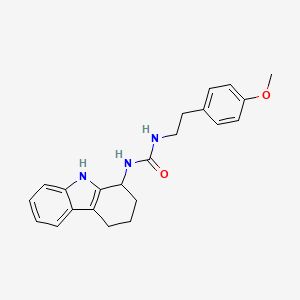![molecular formula C22H22N4O2 B10987209 N-[2-(1H-indol-3-yl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide](/img/structure/B10987209.png)
N-[2-(1H-indol-3-yl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is a complex organic compound that features both indole and quinoxaline moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The indole ring is a common structure in many natural products and pharmaceuticals, while the quinoxaline ring is known for its diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide typically involves the coupling of an indole derivative with a quinoxaline derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the carboxylic acid group of the quinoxaline derivative and the amine group of the indole derivative .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: Both the indole and quinoxaline rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens (e.g., chlorine, bromine) or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction of the quinoxaline ring can yield dihydroquinoxaline derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the biological activity of indole and quinoxaline derivatives.
Medicine: Due to its structural similarity to various pharmacologically active compounds, it is investigated for potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The quinoxaline ring can also bind to different biological targets, influencing cellular pathways. Together, these interactions can lead to a range of biological effects, depending on the specific context and target.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound features an indole ring coupled with a different aromatic moiety and has been studied for its anti-inflammatory properties.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another similar compound with a methoxynaphthalene moiety, known for its potential biological activities.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is unique due to the combination of indole and quinoxaline rings, which are both known for their diverse pharmacological activities. This dual functionality can lead to unique biological effects and potential therapeutic applications that are not observed with other similar compounds.
Properties
Molecular Formula |
C22H22N4O2 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-(4-methyl-3-oxoquinoxalin-2-yl)propanamide |
InChI |
InChI=1S/C22H22N4O2/c1-26-20-9-5-4-8-18(20)25-19(22(26)28)10-11-21(27)23-13-12-15-14-24-17-7-3-2-6-16(15)17/h2-9,14,24H,10-13H2,1H3,(H,23,27) |
InChI Key |
VFEHIXZBBQCRBS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10987131.png)
![[1-(6-chloropyridazin-3-yl)piperidin-4-yl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone](/img/structure/B10987139.png)
![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10987145.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B10987158.png)
![2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B10987161.png)
![N-(4-bromophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B10987167.png)
![2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B10987180.png)

![methyl {1-[(1-benzyl-1H-indol-3-yl)carbonyl]piperidin-4-yl}acetate](/img/structure/B10987192.png)
![N-{5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B10987196.png)
![methyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate](/img/structure/B10987201.png)
![3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one](/img/structure/B10987207.png)
![ethyl 3-[6-chloro-4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B10987215.png)
![methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10987216.png)
